molecular formula C15H19N3O2 B12888105 Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate

Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate

Cat. No.: B12888105
M. Wt: 273.33 g/mol
InChI Key: XJOZAGWPSARAME-UHFFFAOYSA-N
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Description

Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a tert-butyl group and an amino group attached to the pyrazole ring, as well as a methyl ester group attached to the benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate typically involves a multi-step process. One common method starts with the preparation of 3-amino-5-tert-butyl-1H-pyrazole, which can be synthesized through a solvent-free condensation/reduction reaction sequence starting from 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The resulting intermediate is then reacted with methyl 3-bromobenzoate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can yield alcohol derivatives.

Scientific Research Applications

Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The presence of the amino and ester groups allows for specific interactions with target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the tert-butyl group, amino group, and methyl ester group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Methyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate is a notable compound within the pyrazole class, characterized by its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Structural Characteristics

The compound's structure includes a pyrazole ring with an amino group and a tert-butyl substituent, along with a methyl ester linked to a benzoate moiety. Its molecular formula is C13H18N4O2C_{13}H_{18}N_{4}O_{2} and it has a molecular weight of approximately 274.31 g/mol .

Pharmacological Potential

This compound has been studied for its role as an enzyme inhibitor and receptor ligand . Its biological activity suggests modulation of various biochemical pathways, which may be leveraged for therapeutic applications. The presence of functional groups such as the amino and ester groups facilitates specific interactions with target proteins, enhancing its potential efficacy in pharmacological contexts .

The compound's mechanism of action primarily involves binding to specific enzymes or receptors, altering their activity to influence cellular processes. This interaction can lead to various biological effects, including anti-inflammatory and analgesic activities .

Comparative Biological Activity

To better understand the biological significance of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoateC13H18N4O2Similar structure but different substituent position
Ethyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoateC14H20N4O2Contains an ethyl group instead of a methyl group
Methyl 4-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoateC13H18N4O2Variation in the position of the tert-butyl group

These comparisons highlight how slight modifications in structure can influence biological properties and activities .

Case Studies and Research Findings

Recent studies have investigated the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance:

  • Anti-inflammatory Activity : In vitro assays demonstrated that similar pyrazole compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 values for some derivatives were reported as low as 54.65 μg/mL, indicating strong anti-inflammatory potential .
  • Selectivity Profile : A study evaluated the selectivity of several pyrazole derivatives against various kinases. Compounds showed varying degrees of selectivity with some demonstrating superior inhibition profiles compared to established standards like celecoxib .
  • Toxicity Assessment : Toxicity studies indicated that certain derivatives had LD50 values exceeding 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 3-(5-amino-3-tert-butylpyrazol-1-yl)benzoate

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)12-9-13(16)18(17-12)11-7-5-6-10(8-11)14(19)20-4/h5-9H,16H2,1-4H3

InChI Key

XJOZAGWPSARAME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

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